molecular formula C13H20O2S2 B13878912 Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate

Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate

Cat. No.: B13878912
M. Wt: 272.4 g/mol
InChI Key: CFIOEBXQJZASIX-UHFFFAOYSA-N
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Description

Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, elemental sulfur, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Properties

Molecular Formula

C13H20O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate

InChI

InChI=1S/C13H20O2S2/c1-3-4-5-6-9-17-12(13(14)15-2)11-8-7-10-16-11/h7-8,10,12H,3-6,9H2,1-2H3

InChI Key

CFIOEBXQJZASIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(C1=CC=CS1)C(=O)OC

Origin of Product

United States

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